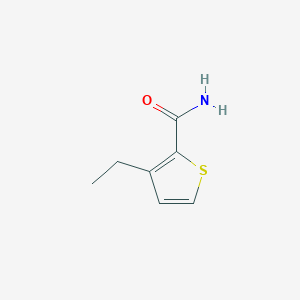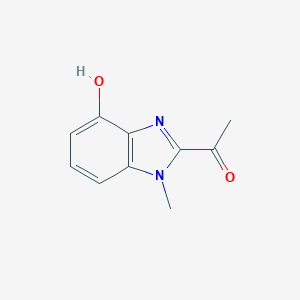
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-hydroxy-1-methyl-1H-benzimidazole (AHMI) is a benzimidazole derivative that has gained attention in the scientific community due to its potential pharmacological applications. AHMI is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biological activities, including anticancer, antiviral, and antibacterial activities.
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. The compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has several advantages for lab experiments, including its synthetic availability, low toxicity, and significant biological activity. However, the compound has limitations, including its low solubility and stability, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole. One potential direction is the development of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular pathways. Additionally, the development of novel synthesis methods for 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole could enhance its availability and potential applications.
Synthesemethoden
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole can be synthesized using several methods, including the reaction of 2-aminobenzimidazole with acetic anhydride and subsequent hydrolysis of the acetylated product. Another method involves the reaction of 2-aminobenzimidazole with acetic acid and subsequent oxidation of the resulting product. The synthesis of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been extensively studied for its potential pharmacological applications. The compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
177478-25-0 |
|---|---|
Produktname |
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(4-hydroxy-1-methylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-9-7(12(10)2)4-3-5-8(9)14/h3-5,14H,1-2H3 |
InChI-Schlüssel |
KHTMYDXQILUPGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
Kanonische SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
Synonyme |
Ethanone, 1-(4-hydroxy-1-methyl-1H-benzimidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



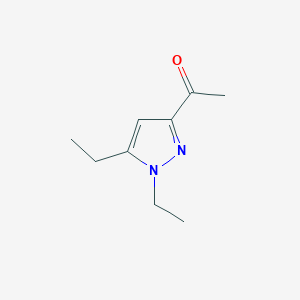

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)
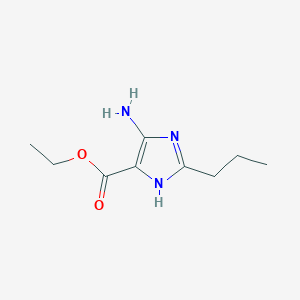
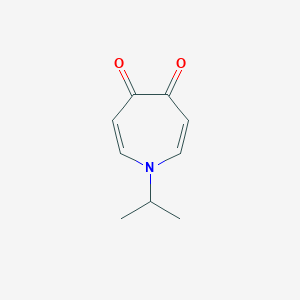
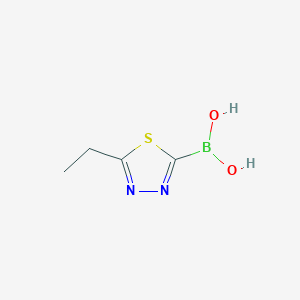
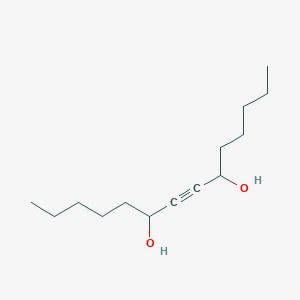
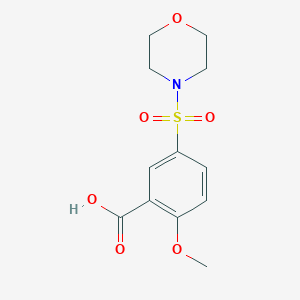
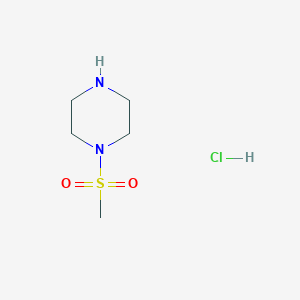
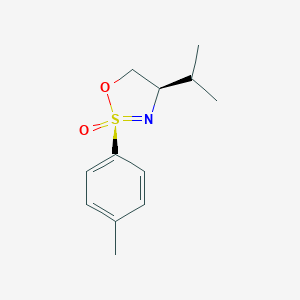

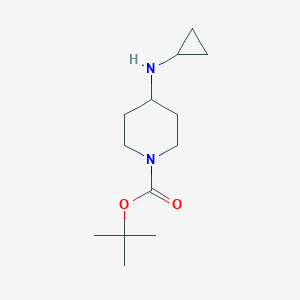
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
